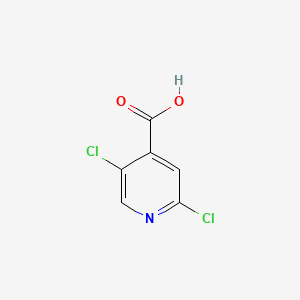

2,5-二氯异烟酸

描述

2,5-Dichloroisonicotinic acid is a compound that is structurally related to isonicotinic acid derivatives, which are known for their role in plant defense mechanisms. Although the provided papers do not directly discuss 2,5-dichloroisonicotinic acid, they do provide insights into similar compounds, such as 2,6-dichloroisonicotinic acid (INA) and 2-chloronicotinic acid, which share some structural similarities and can be used to infer certain properties and reactions of the compound .

Synthesis Analysis

The synthesis of related chlorinated nicotinic acids can be complex and involves multiple steps. For instance, the synthesis of 2-chloronicotinic acid has been reviewed, and various methods have been described, including cyclocondensation, which is considered a superior developing trend . Another example is the synthesis of a pharmaceutical intermediate that involves a regioselective chlorination step, which could potentially be adapted for the synthesis of 2,5-dichloroisonicotinic acid . Additionally, electroorganic synthesis methods have been reported for related compounds, such as 6-aminonicotinic acid, which could provide a basis for developing a synthesis route for 2,5-dichloroisonicotinic acid .

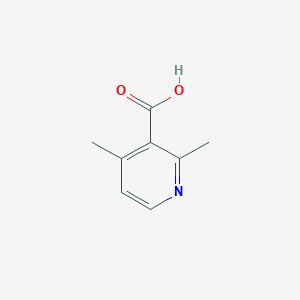

Molecular Structure Analysis

The molecular structure of chlorinated nicotinic acids is crucial for their biological activity. For example, the structural analysis of organostannoxanes derived from 2-chloroisonicotinic acid revealed ladder-like structures with various supramolecular interactions . Similarly, the synthesis of 2,2'-diselenobisnicotinic acid and its derivatives based on 2-chloronicotinic acid showed that the selenium atoms and pyridyls are coplanar, which is a distinctive feature compared to other diaromatic diselenides . These structural insights are important for understanding the reactivity and potential applications of 2,5-dichloroisonicotinic acid.

Chemical Reactions Analysis

Chlorinated nicotinic acids can participate in various chemical reactions due to their reactive sites. For instance, the inhibition of catalase activity by 2,6-dichloroisonicotinic acid suggests that it can interact with proteins and potentially affect biochemical pathways . The synthesis of dichloroisoeverninic acid, although not the same compound, demonstrates the reactivity of chlorinated aromatic acids and their potential to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinic acids are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 2,5-dichloroisonicotinic acid, they do mention properties of related compounds. For example, the synthesis and characterization of organostannoxanes derived from 2-chloroisonicotinic acid include detailed spectroscopic analysis, which is essential for understanding the physical properties of these compounds . The process improvement on the synthesis of 2-chloronicotinic acid also implies that the physical properties can be influenced by the synthetic route and conditions .

科学研究应用

植物抗病性

2,5-二氯异烟酸用于农业领域,保护植物免受疾病侵害 . 它被用作诱导剂来刺激植物的免疫系统,使植物在出现第一个症状之前就能抵抗感染 . 这种方法是基于激活植物的天然防御机制 .

植物抗性的合成诱导剂

2,5-二氯异烟酸最初被发现是一种合成诱导剂,可以增强植物对细菌和真菌的抗性 . 它在田间条件下的应用增强了辣椒、梨和水稻对病原体引起的疾病的抵抗力 .

系统获得抗性 (SAR)

保护植物免受病原体侵害的最有希望的方法之一是系统获得抗性 (SAR) 现象 . 这是植物在进化过程中发展起来的天然植物防御机制 . SAR 对病原体具有广谱作用 . 2,5-二氯异烟酸可以在病原体攻击后或通过模拟植物-病原体相互作用的化合物人工启动 SAR .

植物健康保护中的诱导剂

在植物健康保护领域,预防措施比应对病原体感染的后果更有效且更具盈利性 . 在这种情况下,2,5-二氯异烟酸被用作诱导剂 .

研究与开发

2,5-二氯异烟酸用于研究与开发,以创造对抗植物病害的新武器 . 它被用于制备、表征、植物毒性和植物抗性诱导效率,其中包括 28 种烟酸、异烟酸和 2,6-二氯异烟酸的酯衍生物,作为植物天然免疫系统的潜在诱导剂 .

商业可用性

安全和危害

作用机制

Target of Action

The primary target of 2,5-Dichloroisonicotinic acid is the plant’s natural defense system . It acts as an elicitor, stimulating the immune system of plants and making them resistant to infections even before the first symptoms appear .

Mode of Action

2,5-Dichloroisonicotinic acid interacts with its targets by binding to and inhibiting catalase . This inhibition of catalase results in elevated levels of H2O2, which then may activate plant defense-related genes .

Biochemical Pathways

The compound affects the systemic acquired resistance (SAR) phenomena, a natural plant defense mechanism . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant–pathogen interaction . The inhibition of catalase by 2,5-Dichloroisonicotinic acid leads to an increase in H2O2 levels, which plays a crucial role in the activation of plant defense-related genes .

Result of Action

The molecular and cellular effects of 2,5-Dichloroisonicotinic acid’s action result in an increased resistance of plants to diseases caused by pathogens . For instance, it has been reported that the application of a similar compound, 2,6-dichloroisonicotinic acid, in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

属性

IUPAC Name |

2,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOVTTQVBDEYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371117 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88912-26-9 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

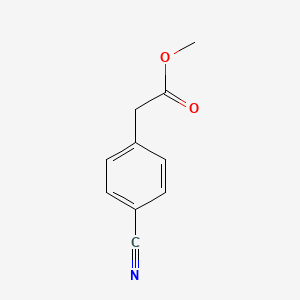

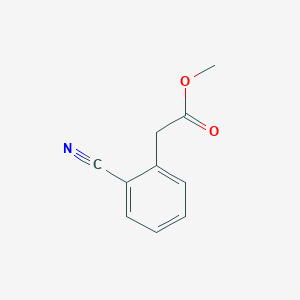

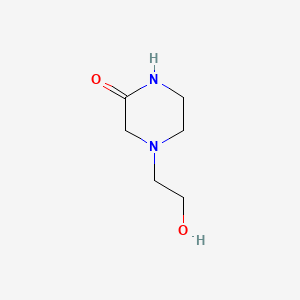

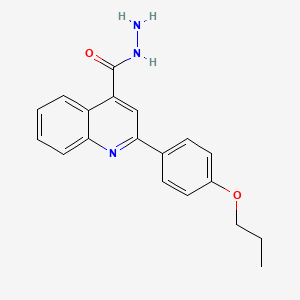

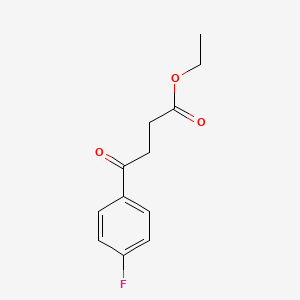

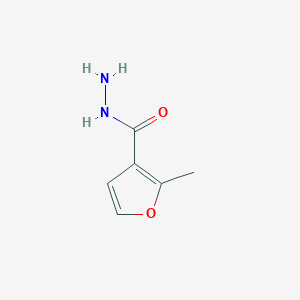

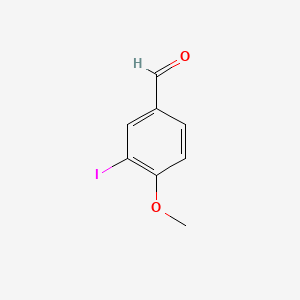

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)